molecular formula C15H21N3O B2846250 6-cyclopropyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide CAS No. 2415531-16-5

6-cyclopropyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide

Cat. No.: B2846250
CAS No.: 2415531-16-5
M. Wt: 259.353
InChI Key: IDPRMQIUTBIJRQ-UMSPYCQHSA-N
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Description

6-cyclopropyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to yield the desired pyrimidine derivative . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-cyclopropyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammatory responses . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide is unique due to its specific cyclopropyl and methylcyclohexyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and interaction with biological targets compared to other pyrimidine derivatives.

Properties

IUPAC Name

6-cyclopropyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10-2-6-12(7-3-10)18-15(19)14-8-13(11-4-5-11)16-9-17-14/h8-12H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPRMQIUTBIJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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